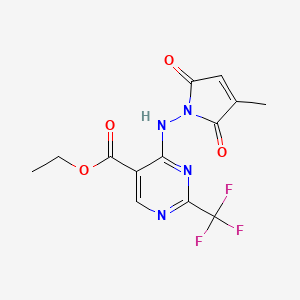
AP-1/NF-kappaB activation inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AP-1/NF-kappaB activation inhibitor 1 is a potent inhibitor of transcriptional activation mediated by the transcription factors AP-1 and NF-kappaB. This compound is particularly significant in the field of molecular biology and pharmacology due to its ability to modulate gene expression involved in inflammatory responses and immune regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AP-1/NF-kappaB activation inhibitor 1 typically involves multi-step organic synthesisThe reaction conditions often require controlled temperatures, specific solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for large-scale reactions, ensuring high purity and yield, and implementing stringent quality control measures. The compound is usually produced in batch processes, with careful monitoring of reaction parameters to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: AP-1/NF-kappaB activation inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its inhibitory properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound to enhance its efficacy
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: DMSO, methanol, and acetonitrile are frequently used.
Catalysts: Palladium on carbon (Pd/C) and other metal catalysts are often employed
Major Products: The major products formed from these reactions depend on the specific modifications made to the compound. These can include various derivatives with altered functional groups that may enhance or reduce the compound’s inhibitory activity .
Scientific Research Applications
AP-1/NF-kappaB activation inhibitor 1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of transcriptional regulation and gene expression.
Biology: Helps in understanding the role of AP-1 and NF-kappaB in cellular processes such as inflammation, apoptosis, and immune responses.
Medicine: Investigated for its potential therapeutic applications in treating diseases characterized by excessive inflammation, such as rheumatoid arthritis and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting inflammatory pathways
Mechanism of Action
AP-1/NF-kappaB activation inhibitor 1 exerts its effects by inhibiting the transcriptional activation mediated by AP-1 and NF-kappaB. These transcription factors are crucial for the expression of genes involved in inflammatory and immune responses. The compound binds to specific sites on these transcription factors, preventing them from interacting with DNA and initiating transcription. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-2 and interleukin-8 .
Comparison with Similar Compounds
BAY 11-7082: Another NF-kappaB inhibitor, but with different molecular targets and pathways.
PDTC (Pyrrolidine dithiocarbamate): Inhibits NF-kappaB by blocking its activation pathway.
MG-132: A proteasome inhibitor that indirectly inhibits NF-kappaB by preventing the degradation of its inhibitor, I-kappaB
Uniqueness: AP-1/NF-kappaB activation inhibitor 1 is unique due to its dual inhibition of both AP-1 and NF-kappaB, making it a valuable tool for studying the interplay between these two transcription factors in regulating gene expression. Its specific inhibitory effects on the production of interleukin-2 and interleukin-8 also distinguish it from other inhibitors .
Properties
IUPAC Name |
ethyl 4-[(3-methyl-2,5-dioxopyrrol-1-yl)amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O4/c1-3-24-11(23)7-5-17-12(13(14,15)16)18-9(7)19-20-8(21)4-6(2)10(20)22/h4-5H,3H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIIKHRJOUQCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NN2C(=O)C=C(C2=O)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
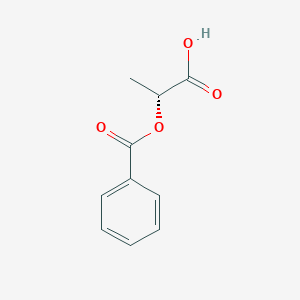
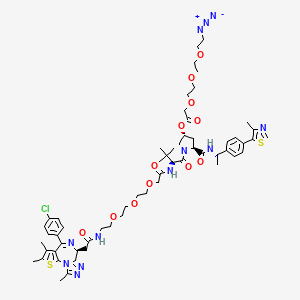
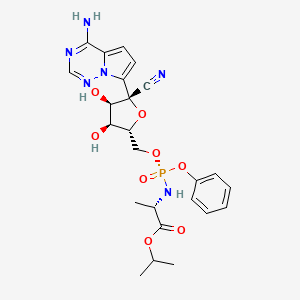
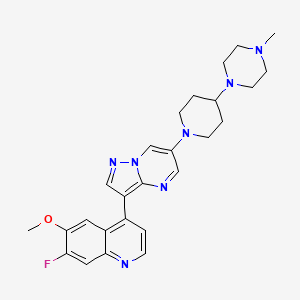
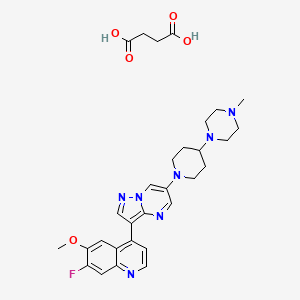
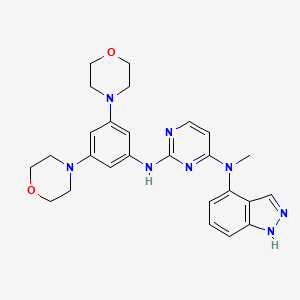

![2-((4-(2,7-Diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)-N-ethyl-5-fluoro-N-isopropylbenzamide](/img/structure/B8134283.png)
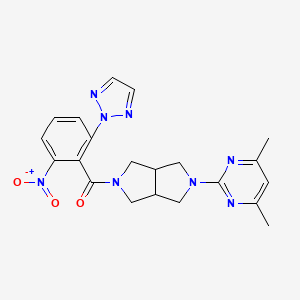
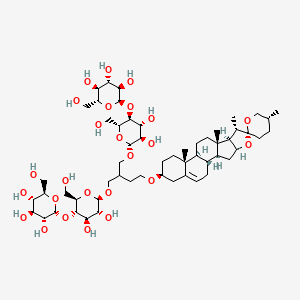
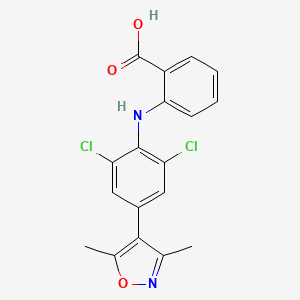
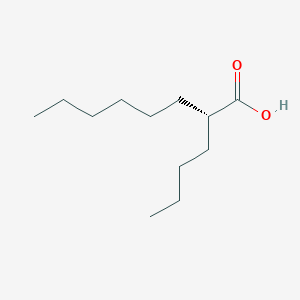
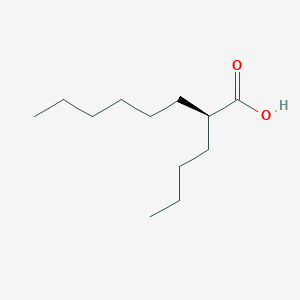
![4-[(E)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol](/img/structure/B8134312.png)
